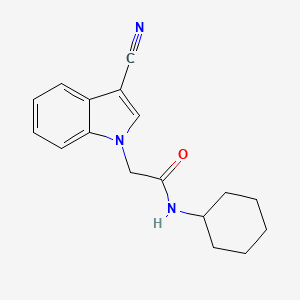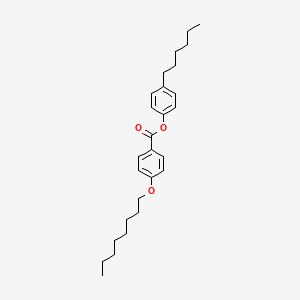![molecular formula C30H26N4O8 B12471883 2,2'-{butane-1,4-diylbis[oxybenzene-2,1-diylnitrilo(E)methylylidene]}bis(6-nitrophenol)](/img/structure/B12471883.png)
2,2'-{butane-1,4-diylbis[oxybenzene-2,1-diylnitrilo(E)methylylidene]}bis(6-nitrophenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol is a complex organic compound characterized by its intricate structure and potential applications in various scientific fields. This compound features multiple functional groups, including nitro, hydroxyl, and imino groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: The initial step often involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with an amine derivative to form a Schiff base.
Etherification: The Schiff base is then reacted with a phenoxybutoxy derivative under basic conditions to form the ether linkage.
Final Assembly: The final step involves the coupling of the intermediate products to form the complete structure of 2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield nitrobenzaldehyde derivatives, while reduction of the nitro groups can produce corresponding aniline derivatives.
科学研究应用
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group may participate in redox reactions, while the imino group can form hydrogen bonds with target proteins, influencing their function.
相似化合物的比较
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Other Schiff Bases: Compounds with similar imino groups, used in various chemical and biological applications.
Uniqueness
2-[(E)-{[2-(4-{2-[(E)-[(2-hydroxy-3-nitrophenyl)methylidene]amino]phenoxy}butoxy)phenyl]imino}methyl]-6-nitrophenol is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C30H26N4O8 |
|---|---|
分子量 |
570.5 g/mol |
IUPAC 名称 |
2-[[2-[4-[2-[(2-hydroxy-3-nitrophenyl)methylideneamino]phenoxy]butoxy]phenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C30H26N4O8/c35-29-21(9-7-13-25(29)33(37)38)19-31-23-11-1-3-15-27(23)41-17-5-6-18-42-28-16-4-2-12-24(28)32-20-22-10-8-14-26(30(22)36)34(39)40/h1-4,7-16,19-20,35-36H,5-6,17-18H2 |
InChI 键 |
VTIWRZZQGPZXIF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O)OCCCCOC3=CC=CC=C3N=CC4=C(C(=CC=C4)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12471809.png)
![4-chloro-3-(piperidin-1-ylsulfonyl)-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12471817.png)
![2-{[4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12471830.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylfuran-2-carboxamide](/img/structure/B12471831.png)
![N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B12471833.png)

![Bis[4-(4-nitrophenoxy)phenyl] benzene-1,3-dicarboxylate](/img/structure/B12471853.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12471855.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12471864.png)
![N-(3-bromophenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B12471872.png)


![N-[(5-bromo-2-methoxyphenyl)methylideneamino]-3-methylbutanamide](/img/structure/B12471886.png)
